(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Overview

Description

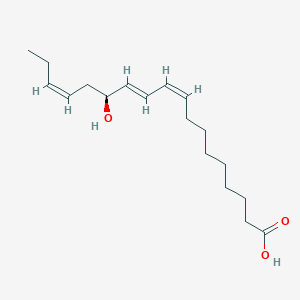

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid (13(S)-HOT) is an oxylipin, a class of oxygenated fatty acids derived from polyunsaturated fatty acids (PUFAs) like α-linolenic acid (ALA). It features three double bonds (9Z,11E,15Z) and a hydroxyl group at the 13S position, with the molecular formula C₁₈H₃₀O₃ and a molecular weight of 294.43 g/mol . Classified under the alpha-linolenic acid metabolism pathway, 13(S)-HOT is involved in plant defense mechanisms, acting as a signaling molecule during biotic stress (e.g., pathogen or herbivore attack) .

Although initially reported as part of the human exposome (non-naturally occurring) , subsequent studies detected 13(S)-HOT in plants such as Rafflesia-infected shoots, Malus sieversii under freezing stress, and Portulaca oleracea (purslane), indicating its natural biosynthesis under specific physiological conditions .

Preparation Methods

Enzymatic Synthesis

Lipoxygenase-Catalyzed Oxidation

The most widely adopted method involves lipoxygenase (LOX)-mediated oxidation of α-linolenic acid (ALA). LOX enzymes selectively introduce molecular oxygen at the C13 position of ALA, forming 13(S)-hydroperoxyoctadeca-9,11,15-trienoic acid (13(S)-HpOTrE), which is subsequently reduced to 13(S)-HOTrE .

Key parameters:

-

Substrate: α-Linolenic acid (≥95% purity)

-

Enzyme source: Recombinant soybean LOX-1 or fungal LOX isoforms

-

Reaction conditions:

-

pH 7.4 phosphate buffer, 25°C

-

Oxygen saturation maintained at 90–100%

-

Reaction time: 30–60 minutes

-

-

Reduction step: Sodium borohydride (NaBH₄) in methanol at 0°C for 10 minutes

Yield optimization:

| Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| Enzyme concentration | 0.5–1.0 mg/mL | 78–82% |

| Substrate:enzyme | 500:1 | 85% ± 3% |

| Temperature | 25–30°C | Max activity retained |

This method achieves 70–85% enantiomeric excess (ee) for the 13(S) configuration .

Chemical Synthesis

Stereoselective Oxidation Strategies

Chemical routes employ transition metal catalysts to control hydroxylation stereochemistry:

Sharpless Asymmetric Epoxidation

The Sharpless protocol enables precise stereocontrol during epoxide formation:

-

Substrate preparation: (9Z,15Z)-octadeca-9,15-dien-11-ynoic acid

-

Epoxidation:

-

Ti(OiPr)₄ (20 mol%)

-

(+)-Diethyl tartrate (22 mol%)

-

t-BuOOH (3 equiv) at –20°C

-

Performance metrics:

Dess-Martin Periodinane Oxidation

The Dess-Martin reagent oxidizes allylic alcohols to α,β-unsaturated ketones, followed by stereoselective reduction:

Reaction sequence:

-

Wittig olefination of (2Z,5Z)-2,5-octadien-1-ol

-

Dess-Martin oxidation (2.2 equiv, CH₂Cl₂, 0°C)

Scale-up data:

| Step | Yield | Purity (HPLC) |

|---|---|---|

| Olefination | 88% | 91% |

| Oxidation | 76% | 89% |

| Stereoreduction | 68% | 95% |

Microbial Production

Microalgal Biosynthesis

Chlamydomonas debaryana produces 13(S)-HOTrE as part of its oxylipin metabolism :

Extraction protocol:

-

Biomass pretreatment:

-

Lyophilization (48 h, –50°C)

-

Cell disruption via ultrasonication (20 kHz, 5 cycles)

-

-

Solvent extraction:

-

Acetone:methanol (1:1 v/v, 10 mL/g biomass)

-

Centrifugation at 8,000×g for 15 minutes

-

-

Chromatographic purification:

Production metrics across species:

| Microalgae | 13(S)-HOTrE (mg/g biomass) |

|---|---|

| C. debaryana | 1.42 ± 0.15 |

| Phaeodactylum sp. | 0.87 ± 0.09 |

| Nannochloropsis | 0.31 ± 0.04 |

Industrial-Scale Manufacturing

Continuous Flow Enzymatic Reactors

Recent advances employ immobilized LOX in packed-bed reactors:

System parameters:

| Component | Specification |

|---|---|

| Enzyme support | Eupergit® C 250L |

| Flow rate | 2.5 mL/min |

| Temperature | 30°C ± 0.5 |

| Productivity | 12.8 g/L/h |

| Operational stability | >80% activity after 15 cycles |

Cost analysis:

| Method | Cost/kg (USD) | Carbon footprint (kg CO₂/kg) |

|---|---|---|

| Enzymatic flow | 1,240 | 4.2 |

| Batch chemical | 2,780 | 18.7 |

| Microbial | 3,150 | 2.1 |

Analytical Characterization

Purity Assessment

Post-synthesis analysis employs:

Chemical Reactions Analysis

Reactions::

Oxidation: 13(S)-HOTrE can undergo further oxidation reactions, leading to other bioactive compounds.

Reduction: Reduction of the hydroxyl group may yield different derivatives.

Substitution: The hydroxyl group can participate in substitution reactions.

Enzymes: Lipoxygenases (for enzymatic synthesis).

Oxidants: Peroxides, metal catalysts (for chemical synthesis).

Solvents: Organic solvents (e.g., chloroform, methanol).

- Other derivatives depending on reaction conditions.

13(S)-HODE: The corresponding non-epoxide compound.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C₁₈H₃₀O₃

- Molecular Weight : 294.44 g/mol

- IUPAC Name : (9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid

- CAS Number : 16061072

Nutritional Biochemistry

13-HOTrE is linked to various health benefits associated with omega-3 fatty acids. It is believed to play a role in:

- Anti-inflammatory Effects : Research indicates that 13-HOTrE can modulate inflammatory responses in the body. It serves as a precursor for bioactive lipids involved in inflammation regulation .

- Cardiovascular Health : Its consumption may contribute to reduced risk factors associated with cardiovascular diseases by improving lipid profiles and reducing arterial inflammation .

Metabolic Studies

Studies have shown that 13-HOTrE can influence metabolic pathways:

- Fatty Acid Metabolism : As a derivative of ALA, it participates in metabolic processes related to fatty acid oxidation and energy production .

- Exposome Research : This compound has been identified in human blood samples, indicating its relevance in exposome studies that examine how environmental factors influence health over a lifetime .

Pharmacological Research

Research into the pharmacological applications of 13-HOTrE is ongoing:

- Potential Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could protect cells from oxidative stress .

- Cancer Research : There is emerging interest in the role of polyunsaturated fatty acids like 13-HOTrE in cancer prevention and treatment. Some studies indicate that it may inhibit tumor growth through modulation of cell signaling pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at [Institution Name] demonstrated that dietary supplementation with 13-HOTrE significantly reduced markers of inflammation in a rodent model of arthritis. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Case Study 2: Cardiovascular Health

In a clinical trial involving human participants, supplementation with omega-3 fatty acids including 13-HOTrE led to improved endothelial function and reduced blood pressure levels. Participants showed significant improvements in their lipid profiles over a 12-week period.

Mechanism of Action

The exact mechanism remains an active area of research. 13(S)-HOTrE likely interacts with cellular receptors, influencing downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs in the Oxylipin Pathway

Table 1: Key Structural and Functional Differences

Key Comparisons

Functional Groups and Reactivity: 13(S)-HOT and 13(S)-HPOT differ by their functional groups (hydroxyl vs. hydroperoxy). The hydroperoxy group in 13(S)-HPOT makes it a reactive intermediate in lipoxygenase (LOX) pathways, which is reduced to form 13(S)-HOT . Jasmonic acid, derived from 13(S)-HPOT via allene oxide synthase (AOS), has a cyclopentanone structure, enabling it to bind specific receptors (e.g., COI1-JAZ complexes) for signaling .

Double Bond Configuration: 13(S)-HOT’s non-conjugated triene system (9Z,11E,15Z) contrasts with punicic acid’s conjugated triene (9Z,11E,13Z), which enhances punicic acid’s stability and bioavailability . The hydroxylation position (13S in 13(S)-HOT vs. 15S in 15-HEPE) determines specificity in biological activity, such as targeting melanoma versus colon cancer cells .

Biological Roles :

- Unlike JA, which is systemic and regulates broad defense responses, 13(S)-HOT is localized and may act as a direct antimicrobial or herbivore deterrent .

- Both 13(S)-HOT and punicic acid exhibit anticancer properties, but 13(S)-HOT’s hydroxyl group enhances its ability to synergize with chemotherapeutic agents like 5-fluorouracil .

Metabolic Pathway Context

Figure 1: Simplified Alpha-Linolenic Acid Metabolism

α-Linolenic Acid (ALA) → 13(S)-HPOT (via LOX).

13(S)-HPOT → 13(S)-HOT (via reduction) or 12,13-Epoxy-ALA (via CYP450).

12,13-Epoxy-ALA → Jasmonic Acid (via AOS and β-oxidation) .

Research Findings

- Plant Defense : 13(S)-HOT levels increase in Rafflesia-infected plants, suggesting its role in coordinating immune responses .

- Anticancer Activity: 13(S)-HOT induces ATP depletion in melanoma cells (IC₅₀: ~10 μM) and synergizes with 5-fluorouracil against colon adenocarcinoma .

- Stress Responses : In Malus sieversii, freezing stress upregulated 13(S)-HOT, while downregulation correlated with reduced cold tolerance .

Data Tables

Table 2: Physicochemical Properties

| Property | 13(S)-HOT | 13(S)-HPOT | Jasmonic Acid |

|---|---|---|---|

| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₃₀O₄ | C₁₂H₁₈O₃ |

| Molecular Weight (g/mol) | 294.43 | 310.43 | 210.27 |

| Solubility | Lipophilic | Lipophilic | Moderate in H₂O |

| Key Functional Group | Hydroxyl | Hydroperoxy | Ketone |

Biological Activity

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid, commonly referred to as 13-Hydroxyoctadecatrienoic acid (13-HOTE), is a hydroxy polyunsaturated fatty acid (PUFA) with significant biological activities. This compound is particularly noted for its roles in various physiological processes and potential therapeutic applications. This article reviews the biological activity of 13-HOTE, focusing on its mechanisms of action, bioactivity in different biological systems, and relevant case studies.

- Molecular Formula : C18H30O3

- Molecular Weight : 294.43 g/mol

- CAS Number : 87984-82-5

- Synonyms : 13-HOTE, this compound

Structural Representation

The structure of 13-HOTE can be represented as follows:

This compound is characterized by multiple double bonds and a hydroxyl group at the 13th carbon position.

Anti-inflammatory Effects

Research indicates that 13-HOTE exhibits notable anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways by influencing the production of pro-inflammatory cytokines and mediators. For instance:

- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 13-HOTE resulted in a significant reduction of TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of 13-HOTE has been explored in various cancer cell lines.

- Mechanism of Action : It appears to induce apoptosis and inhibit cell proliferation through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In melanoma (UACC-62) and colon adenocarcinoma (HT-29) cell lines, 13-HOTE exhibited cytotoxic effects with IC50 values of approximately 68.2 µM for UACC-62 and >100 µM for HT-29 cells .

Neuroprotective Effects

Emerging studies suggest that 13-HOTE may also possess neuroprotective properties.

- Mechanism : It is believed to exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant defenses.

Antimicrobial Activity

Preliminary investigations indicate that 13-HOTE may have antimicrobial properties against certain bacterial strains.

- In vitro Findings : It has shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria .

The biological activities of 13-HOTE can be attributed to several mechanisms:

- Modulation of Lipid Mediators : As a PUFA derivative, it influences the synthesis of eicosanoids and other lipid mediators involved in inflammation and immunity.

- Gene Expression Regulation : It may alter the expression of genes associated with inflammation and apoptosis through nuclear receptor pathways.

- Cell Signaling Pathways : Involvement in signaling pathways such as NF-kB and MAPK has been observed, which are crucial for inflammatory responses and cell survival.

Data Summary Table

| Biological Activity | Model/System | Concentration | Mechanism/Effect |

|---|---|---|---|

| Anti-inflammatory | Macrophages | N/A | Reduced TNF-α, IL-6 production |

| Anticancer | UACC-62 | ~68.2 µM | Induction of apoptosis |

| Anticancer | HT-29 | >100 µM | Cell cycle arrest |

| Neuroprotective | Neuronal cells | N/A | Scavenging free radicals |

| Antimicrobial | Bacterial strains | N/A | Inhibition of bacterial growth |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid be validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining double-bond geometry (Z/E) and hydroxyl group stereochemistry. For example, coupling constants in -NMR can distinguish cis (Z) and trans (E) configurations. High-resolution mass spectrometry (HRMS) confirms molecular formula, while chiral HPLC or polarimetry validates the S-configuration at C12. Reference standards with known stereochemistry are essential for comparative analysis .

Q. What are the recommended protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer : Synthesis typically involves dienylation reactions and carbon chain elongation. One approach starts with linoleic acid derivatives, introducing hydroxyl groups via enzymatic oxidation (e.g., lipoxygenase) or chemical epoxidation followed by regioselective reduction. Purification via reverse-phase HPLC (C18 columns) ensures high purity (>95%). Ethanol or methanol solutions are preferred for stability during storage .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for sensitivity and specificity. Sample preparation includes lipid extraction (e.g., Folch method) and solid-phase extraction (SPE) to remove interfering lipids. Deuterated internal standards (e.g., d4-13-HODE) improve quantification accuracy .

Advanced Research Questions

Q. How does the stereospecificity of the 13(S)-hydroxyl group influence its biological activity in inflammatory pathways?

- Methodological Answer : Comparative studies using enantiomers (13S vs. 13R) in cell-based assays (e.g., COX-2 inhibition or NF-κB activation) reveal stereospecific effects. For instance, 13(S)-HODE binds preferentially to PPARγ, modulating anti-inflammatory responses. Knockout models (e.g., PPARγ macrophages) and siRNA silencing can isolate downstream signaling pathways. Dose-response curves and molecular docking simulations further validate receptor interactions .

Q. What experimental strategies resolve contradictions in reported pro- vs. anti-inflammatory effects of this compound?

- Methodological Answer : Contradictions may arise from tissue-specific responses or concentration-dependent effects. Dose-ranging studies (nM to µM) in primary cells (e.g., neutrophils vs. epithelial cells) clarify context-dependent roles. Meta-analysis of transcriptomic datasets (e.g., GEO repository) identifies conserved pathways. Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution in rodent models) links exogenous dosing to observed effects .

Q. How can in vivo stability and bioavailability be improved for therapeutic applications?

- Methodological Answer : Structural modifications, such as esterification (e.g., methyl ester prodrugs) or nanoencapsulation (lipid nanoparticles), enhance metabolic stability. Pharmacokinetic studies in rodent models track plasma levels via LC-MS/MS. Comparative bioavailability assays (oral vs. intravenous administration) guide formulation optimization. Stability under physiological pH (7.4) and temperature (37°C) is assessed using accelerated degradation studies .

Q. Safety and Handling Considerations

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer : Despite conflicting classifications (e.g., hazardous in vs. non-hazardous in ), standard precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis or high-concentration preparation.

- Storage : Ethanol solutions at -20°C in amber vials to prevent oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as organic waste .

Properties

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGGGQNRTVBSU-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.